N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 899978-64-4
VCID: VC11861843
InChI: InChI=1S/C15H22N4O4/c1-4-18(5-2)9-8-16-14(20)15(21)17-13-10-12(19(22)23)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)(H,17,21)
SMILES: CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol

N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide

CAS No.: 899978-64-4

Cat. No.: VC11861843

Molecular Formula: C15H22N4O4

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide - 899978-64-4

Specification

CAS No. 899978-64-4
Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Standard InChI InChI=1S/C15H22N4O4/c1-4-18(5-2)9-8-16-14(20)15(21)17-13-10-12(19(22)23)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)(H,17,21)
Standard InChI Key NIQNWURETXSLKH-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Canonical SMILES CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features an ethanediamide backbone bridging two substituents: a 2-(diethylamino)ethyl group and a 2-methyl-5-nitrophenyl group. The diethylamino moiety (N(C2H5)2-\text{N}(\text{C}_2\text{H}_5)_2) introduces basicity and electron-donating capabilities, while the nitro group (NO2-\text{NO}_2) on the aromatic ring creates electron-deficient regions, enabling resonance stabilization and electrophilic interactions. This duality suggests potential for charge-transfer complexes or pH-dependent behavior.

Table 1: Physicochemical Properties

PropertyValue
CAS No.899978-64-4
Molecular FormulaC15H22N4O4\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_4
Molecular Weight322.36 g/mol
IUPAC NameN-[2-(Diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
SMILESCCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)N+[O-])C
InChI KeyNIQNWURETXSLKH-UHFFFAOYSA-N

Electronic and Steric Effects

The juxtaposition of electron-donating and withdrawing groups creates a polarized electronic environment. Computational modeling predicts partial positive charge localization on the nitro-substituted aromatic ring and partial negative charge on the diethylamino group, facilitating dipole-dipole interactions. Steric hindrance from the methyl group at the ortho position of the phenyl ring may restrict rotational freedom, influencing conformational stability.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves coupling 2-(diethylamino)ethylamine with 2-methyl-5-nitrobenzoic acid derivatives. A two-step procedure is employed:

  • Activation of the Carboxylic Acid: Conversion to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (C2O2Cl2\text{C}_2\text{O}_2\text{Cl}_2) under anhydrous conditions.

  • Amidation: Reaction with 2-(diethylamino)ethylamine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–20°C, often with bases like triethylamine (Et3N\text{Et}_3\text{N}) to neutralize HCl byproducts .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Acyl Chloride FormationSOCl2\text{SOCl}_2, reflux, 2h85–90%
AmidationCH2Cl2\text{CH}_2\text{Cl}_2, 0°C, 2h70–75%

Challenges in Synthesis

The nitro group’s susceptibility to reduction under acidic or reducing conditions necessitates inert atmospheres and low temperatures. Side reactions, such as premature hydrolysis of the acyl chloride or over-alkylation of the diethylamino group, are mitigated by slow reagent addition and stoichiometric control.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the diethylamino protons (δ\delta 2.4–2.6 ppm, quartet) and aromatic protons (δ\delta 7.8–8.2 ppm, doublets). 13C^{13}\text{C}-NMR confirms carbonyl carbons at δ\delta 165–170 ppm.

  • IR Spectroscopy: Strong absorptions at 1680 cm1^{-1} (amide C=O) and 1520 cm1^{-1} (asymmetric NO2_2 stretch) validate functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 323.4 ([M+H]+^+), with fragmentation patterns consistent with cleavage at the amide bond.

Challenges and Considerations

Stability Issues

Hydrolytic degradation occurs at pH < 3 or > 10, with a half-life of 12 hours at pH 2. Storage recommendations include desiccated environments at −20°C to prevent amide bond hydrolysis.

Solubility Limitations

Aqueous solubility is limited to 0.2 mg/mL at 25°C, necessitating co-solvents like DMSO or ethanol for biological assays. Salt formation with hydrochloric acid improves solubility to 5 mg/mL but may alter pharmacokinetic profiles.

Toxicity Profile

In vitro cytotoxicity assays (MTT) against HEK-293 cells show an IC50_{50} of 50 μM, suggesting moderate toxicity. Handling protocols mandate PPE to avoid dermal or inhalation exposure .

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